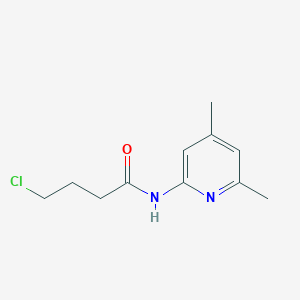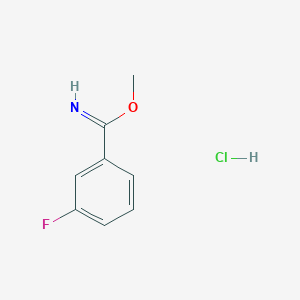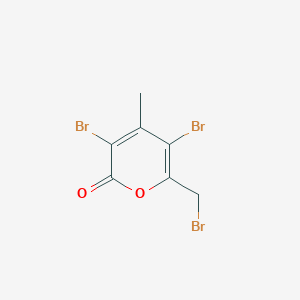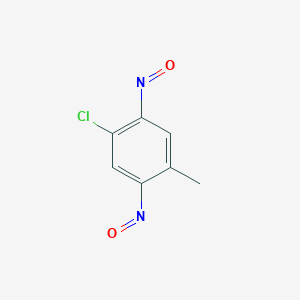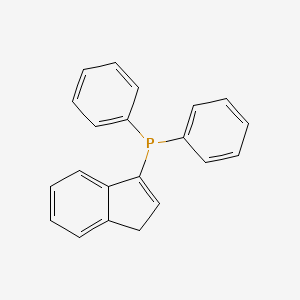
Phosphine, 1H-inden-3-yldiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1H-inden-3-yldiphenyl- is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three organic groups. This particular compound features an indene group (a bicyclic hydrocarbon) attached to a diphenylphosphine group. Phosphines are widely used in various fields, including organic synthesis, catalysis, and materials science, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1H-inden-3-yldiphenyl- typically involves the reaction of 1H-indene with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine bond.
Industrial Production Methods
In an industrial setting, the production of Phosphine, 1H-inden-3-yldiphenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, 1H-inden-3-yldiphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine group can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine, 1H-inden-3-yldiphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Phosphine, 1H-inden-3-yldiphenyl- is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Phosphine, 1H-inden-3-yldiphenyl- exerts its effects involves its ability to act as a ligand, coordinating to metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. The indene group provides additional steric and electronic properties that influence the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Similar to Phosphine, 1H-inden-3-yldiphenyl- but without the indene group.
Indenylphosphine: Contains an indene group but with different substituents on the phosphorus atom.
Uniqueness
Phosphine, 1H-inden-3-yldiphenyl- is unique due to the presence of both the indene and diphenyl groups, which provide a distinct combination of steric and electronic properties. This makes it particularly useful in specific catalytic applications where these properties are advantageous.
Eigenschaften
| 138784-89-1 | |
Molekularformel |
C21H17P |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
3H-inden-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2 |
InChI-Schlüssel |
GQMNZDCVWKLBTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



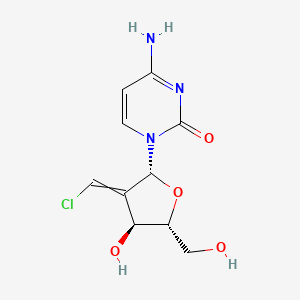
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
